1-Boc-3-Hydroxymethyl-5-methoxyindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

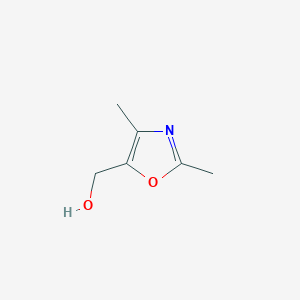

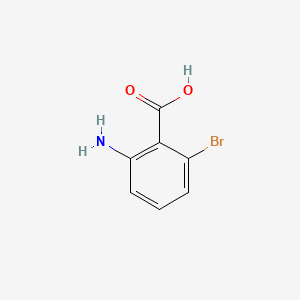

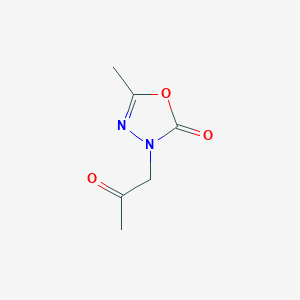

1-Boc-3-Hydroxymethyl-5-methoxyindole, commonly known as 1-Boc-3-HMI , belongs to the class of indole derivatives . Its molecular formula is C₁₅H₁₉NO₄ , with an average mass of 277.316 Da . This compound exhibits intriguing properties and has garnered attention in both research and practical applications.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Indole Derivatives in Scientific Research

- Specific Scientific Field : Organic Chemistry, Medicinal Chemistry, and Pharmacology .

- Summary of the Application : Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Asymmetric Intramolecular Friedel-Crafts Alkylation Reaction

This compound can be used as a reactant in the preparation of asymmetric intramolecular Friedel-Crafts alkylation reactions . This type of reaction is a key step in the synthesis of many complex natural products and pharmaceuticals .

Palladium-Catalyzed Carboaminoxylations

It can also be used in palladium-catalyzed carboaminoxylations with arylboronic acids and TEMPO catalyst . This reaction is useful in the synthesis of nitrogen-containing heterocycles, which are common structures in pharmaceutical compounds .

Suzuki-Miyaura Coupling Reaction

This compound is used in the preparation of fluorescent pyrimidopyrimidoindole nucleosides via Suzuki-Miyaura coupling reaction . These nucleosides have potential applications in biological imaging and diagnostics .

Preparation of Novel Conformationally Restricted β- and γ-Amino Acids : It can be used in the synthesis of novel conformationally restricted β- and γ-amino acids . These amino acids can be used in peptide research and drug discovery .

Preparation of 2-(Indolyl) Borates, Silanes, and Silanols : This compound can be used in the preparation of 2-(Indolyl) borates, silanes, and silanols . These compounds have potential applications in organic synthesis .

Preparation of DNA Minor Groove Alkylating Agents : It can be used in the preparation of DNA minor groove alkylating agents as stable amine-based prodrugs designed for tumor-specific release . This has potential applications in cancer therapy .

Propriétés

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKYYDIURXPHSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448951 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-Hydroxymethyl-5-methoxyindole | |

CAS RN |

600136-09-2 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)